Cas no 2172634-22-7 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid structure
2172634-22-7 structure
Product name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid
CAS No:2172634-22-7
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6242686
PubChem ID:165583916

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
    • 2172634-22-7
    • EN300-1530088
    • インチ: 1S/C25H28N2O5/c1-16(24(29)30)13-14-26-23(28)12-11-17(2)27-25(31)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,13,17,22H,11-12,14-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/b16-13+
    • InChIKey: SJAHJHAFIZCLFL-DTQAZKPQSA-N
    • SMILES: O(C(NC(C)CCC(NC/C=C(/C(=O)O)\C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 684
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 105Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1530088-0.05g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1530088-2.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1530088-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
1g
$3368.0 2023-06-05
Enamine
EN300-1530088-5.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
5g
$9769.0 2023-06-05
Enamine
EN300-1530088-250mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1530088-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
1000mg
$3368.0 2023-09-26
Enamine
EN300-1530088-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530088-10.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
10g
$14487.0 2023-06-05
Enamine
EN300-1530088-0.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1530088-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methylbut-2-enoic acid
2172634-22-7
10000mg
$14487.0 2023-09-26

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acidに関する追加情報

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic Acid (CAS No. 2172634-22-7)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid, identified by its CAS number CAS No. 2172634-22-7, is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways, making it a subject of intense interest among researchers. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, contributes to its unique chemical properties and biological activities.

The core structure of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid consists of a pentanamido moiety linked to a 2-methylbut-2-enonic acid group. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in synthetic chemistry and drug design. The Fmoc group is widely recognized for its role in protecting amino groups during peptide synthesis, a process that is crucial for the development of peptide-based therapeutics.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in a highly specific manner. The 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid molecule has shown promise in this regard, particularly in the context of enzyme inhibition and receptor binding studies. Its ability to modulate the activity of key enzymes and receptors has made it a valuable tool in the search for new therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. For instance, studies have suggested that it may have anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are known to play a significant role in inflammation and pain. Additionally, its structural features suggest that it could interact with other therapeutic targets, such as kinases and transcription factors, which are implicated in cancer and other chronic diseases.

The synthesis of 4-({(9H-fluoreninon)-9-yloxy-carbonyl}-amino)-pentan-amido)-2-methyl-but--2-en-oic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has been instrumental in facilitating the production of this complex molecule. These techniques not only improve efficiency but also enhance the reproducibility of the synthesis process.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its ability to interact with biological targets in a manner that suggests therapeutic potential. For example, research has shown that it can inhibit the growth of certain cancer cell lines by blocking key signaling pathways involved in cell proliferation and survival. These findings have generated considerable excitement among researchers who are exploring new avenues for cancer treatment.

In addition to its potential therapeutic applications, 4-({(9H-fluorenylcarbonyl}-amino)-pentan-amido)-2-methyl-but--2-en-oic acid has also been investigated for its role in drug discovery and development. Its unique structural features make it a versatile scaffold for designing novel molecules with enhanced pharmacological properties. By modifying specific functional groups within its structure, researchers can fine-tune its activity to target specific diseases or conditions.

The growing body of evidence supporting the therapeutic potential of this compound has led to increased interest from both academic researchers and pharmaceutical companies. Collaborative efforts between these entities are now focused on translating preclinical findings into clinical trials, where the safety and efficacy of this compound can be evaluated in human subjects. Such trials are crucial for determining whether this promising molecule can translate into viable therapeutic options for patients suffering from various diseases.

The development of new drugs is often a lengthy and complex process, but compounds like CAS No. 2172634 offer hope for more efficient and targeted therapies. By leveraging advances in synthetic chemistry and molecular biology, researchers are paving the way for innovative treatments that could significantly improve patient outcomes. The continued exploration of molecules such as this one underscores the importance of basic scientific research in driving medical progress.

In conclusion, 4-({(9H-fluorenylmethoxycarbonyl}-amino)-pentan-amido)-2-methyl-but--2-en-oic acid represents a significant advancement in pharmaceutical research. Its unique structure, combined with promising preclinical results, positions it as a valuable candidate for further investigation into new therapeutic modalities. As research progresses, we can expect to see more applications emerge from this versatile compound.

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